molecular formula C21H24N2O4 B179180 Fmoc-D-Lys-OH CAS No. 110990-08-4

Fmoc-D-Lys-OH

Cat. No.: B179180
CAS No.: 110990-08-4
M. Wt: 368.4 g/mol
InChI Key: YRKFMPDOFHQWPI-LJQANCHMSA-N
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Description

Fmoc-D-Lys-OH: is a derivative of D-lysine, an unnatural isomer of the amino acid lysine. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mildly basic conditions, making it a popular choice in peptide chemistry .

Mechanism of Action

Target of Action

Fmoc-D-Lys-OH, also known as Nα-Fmoc-D-lysine, is an N-Fmoc-protected form of D-Lysine . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, revealing the original amine group .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process. The Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a 20% piperidine solution . The rate of Fmoc group removal and the stability of the resulting peptide can be influenced by factors such as the concentration of the base, the temperature, and the duration of the reaction .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the controlled assembly of peptide sequences . This enables the synthesis of complex peptides with a high degree of precision and accuracy .

Action Environment

The action of this compound is highly dependent on the environment in which it is used. Factors such as the pH, temperature, and the presence of other reactants can influence the efficiency of the Fmoc protection and deprotection processes . For example, the use of a base is necessary for the removal of the Fmoc group, and the choice of base can affect the rate of deprotection . Similarly, the temperature can influence the rate of the reactions, with higher temperatures generally leading to faster reaction rates .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily due to the presence of the Fmoc group, which serves as a protective group during peptide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Scientific Research Applications

Chemistry: Fmoc-D-Lys-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide structures .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the design and synthesis of peptide-based drugs, including antimicrobial peptides and peptide hormones. It is also utilized in the development of diagnostic tools and imaging agents .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .

Properties

IUPAC Name

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMPDOFHQWPI-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317516
Record name Fmoc-D-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110990-08-4
Record name Fmoc-D-Lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110990-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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